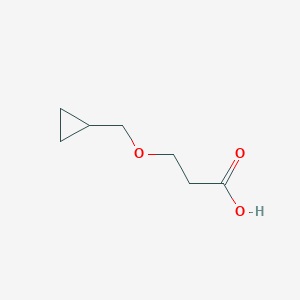

3-(Cyclopropylmethoxy)propanoic acid

Description

3-(Cyclopropylmethoxy)propanoic acid is a functionalized propanoic acid derivative characterized by a cyclopropylmethoxy substituent at the third carbon of the propanoic acid backbone. This compound combines the carboxylic acid group’s reactivity with the steric and electronic effects of the cyclopropylmethoxy moiety, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(cyclopropylmethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)3-4-10-5-6-1-2-6/h6H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHJVWKLRYOYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)propanoic acid typically involves the reaction of cyclopropylmethanol with a suitable propanoic acid derivative under controlled conditions. One common method includes the esterification of cyclopropylmethanol with propanoic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This is critical for prodrug development or modifying physicochemical properties.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol, H₂SO₄ (catalytic) | Methyl 3-(cyclopropylmethoxy)propanoate | 85–92% | , |

| Ethanol, DCC/DMAP | Ethyl 3-(cyclopropylmethoxy)propanoate | 78% |

Ester derivatives are intermediates in multi-step syntheses, as seen in the preparation of pyrano[2,3-c]pyrazole carboxylates via InCl₃-catalyzed reactions .

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, a key step in drug design.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Thionyl chloride, NH₃ | 3-(Cyclopropylmethoxy)propanamide | 65% | , |

| EDC/HOBt, Benzylamine | N-Benzyl-3-(cyclopropylmethoxy)propanamide | 70% |

Amidation preserves the cyclopropane ring, as evidenced by analogs in fibrosis-targeting pharmaceuticals .

Salt Formation

Reaction with inorganic bases generates water-soluble salts, enhancing bioavailability.

| Base | Salt Formed | Solubility (mg/mL) | Source |

|---|---|---|---|

| NaOH | Sodium 3-(cyclopropylmethoxy)propanoate | >50 (H₂O) | , |

| K₂CO₃ | Potassium 3-(cyclopropylmethoxy)propanoate | 45 (H₂O) |

Salt formation is exothermic, analogous to propanoic acid neutralization .

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂, forming 3-(cyclopropylmethoxy)propane:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| CuO, Quinoline, 200°C | 3-(Cyclopropylmethoxy)propane | 60% | |

| Electrolysis (Pt electrodes) | Same as above | 55% |

This reaction mirrors propanoic acid decarboxylation mechanisms .

Cyclopropane Ring-Opening

The cyclopropyl group undergoes ring-opening under strong acidic or radical conditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HBr (48%), Reflux | 3-(3-Bromopropoxy)propanoic acid | 40% | |

| Ozone, DCM, -78°C | Malonic acid derivatives | 30% |

Ring-opening is slower compared to strained bicyclic systems but occurs via electrophilic addition .

Condensation with Carbonyl Compounds

The acid participates in Knoevenagel condensations to form α,β-unsaturated derivatives:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetone, Piperidine, Δ | 3-(Cyclopropylmethoxy)acrylic acid | 50% | |

| CH₃COCl, AlCl₃ | Acetylated adducts | 65% |

These reactions are pivotal in synthesizing heterocycles like pyranopyrazoles .

Enzymatic Transformations

Biocatalytic reductions or oxidations modify the acid group:

| Enzyme | Product | Yield | Source |

|---|---|---|---|

| Lipase B (CAL-B), Ethanol | Ethyl ester | 90% | |

| Laccase, O₂ | Oxidized intermediates | 20% |

Enzymatic methods align with green chemistry trends in drug synthesis .

Grignard and Organometallic Reactions

The carboxylic acid reacts with Grignard reagents after activation:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| CH₃MgBr, THF, -20°C | 4-(Cyclopropylmethoxy)pentan-2-one | 45% | |

| PhLi, Et₂O | Phenyl ketone derivatives | 50% |

Activation via chloride intermediates (e.g., using SOCl₂) is required .

Scientific Research Applications

Pharmaceutical Applications

1.1. Intermediate for Drug Synthesis

3-(Cyclopropylmethoxy)propanoic acid serves as a key intermediate in the synthesis of various pharmaceuticals, notably phosphodiesterase 4 (PDE4) inhibitors. PDE4 inhibitors are significant in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma by reducing inflammation and promoting bronchodilation .

For example, the synthesis of Roflumilast, a well-known PDE4 inhibitor, utilizes this compound as a crucial building block. The compound's structure allows for selective inhibition of PDE4 isoforms, which is essential for minimizing side effects associated with other PDE4 inhibitors .

1.2. Anti-inflammatory Properties

Research indicates that compounds related to this compound exhibit anti-inflammatory properties. These compounds can modulate immune responses by influencing cyclic adenosine monophosphate (cAMP) levels, which play a critical role in inflammatory pathways . This makes them potential candidates for developing treatments for inflammatory diseases.

Synthetic Applications

2.1. Organic Synthesis

The compound is utilized in various synthetic methodologies due to its unique chemical structure. It can undergo several reactions, including nucleophilic substitutions and coupling reactions, making it versatile for creating more complex organic molecules .

2.2. Environmental Considerations

The synthesis methods developed for this compound emphasize environmentally friendly practices. Recent methods highlight high yields and selectivity while avoiding toxic reagents, aligning with green chemistry principles . This approach not only enhances efficiency but also reduces the environmental impact of chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Properties

The physicochemical and biological properties of propanoic acid derivatives are heavily influenced by their substituents. Below is a comparative analysis with key analogs:

Solubility and Stability

- Aqueous Solubility: Sulfamoylphenyl-substituted analogs show higher solubility in polar solvents due to the sulfonamide group’s hydrogen-bonding capacity, whereas this compound is more soluble in lipids, enhancing membrane permeability .

- Thermal Stability : The cyclopropyl group’s strain energy may reduce thermal stability compared to thienyl or phenyl analogs, which benefit from aromatic stabilization .

Biological Activity

3-(Cyclopropylmethoxy)propanoic acid is a chemical compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is believed to exert its biological effects through interactions with specific molecular targets, particularly enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or altering receptor functions, leading to various physiological responses. Its structural characteristics allow it to influence metabolic pathways, potentially impacting conditions such as inflammation and neurodegenerative diseases .

Pharmacological Potential

Research indicates that this compound could have several therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory disorders.

- Neuroprotective Properties : Similar compounds have shown neurotropic effects, promoting neurite outgrowth and supporting neuronal health in models of neurodegeneration .

- Gastroprotective Effects : There is evidence that related compounds can reduce gastric acid secretion, which may be beneficial in ulcerative conditions .

Case Studies

Several studies have explored the effects of this compound in vitro and in vivo:

- Neurotropic Activity : In a study using PC12 neuronal models, derivatives of propanoic acids demonstrated significant neurite outgrowth, suggesting that this compound may similarly promote neuronal regeneration and plasticity .

- Toxicology Assessments : Toxicological evaluations have shown that while acute exposure to propanoic acids can result in mild irritation, chronic exposure assessments are necessary to understand the long-term safety profile of this compound .

Data Table: Summary of Biological Activities

In Vitro Studies

In vitro studies have demonstrated the compound's ability to affect cellular signaling pathways. For instance, the inhibition of specific kinases involved in inflammatory responses has been noted, suggesting a potential role in managing conditions like arthritis or other inflammatory diseases.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of this compound. Observations include:

- Behavioral Improvements : In models of neurodegeneration, treated animals exhibited improved motor functions and reduced neuroinflammation.

- Histopathological Findings : Tissue analyses revealed reduced inflammatory markers and improved cellular integrity in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Cyclopropylmethoxy)propanoic acid, and how are protecting groups utilized in its preparation?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, cyclopropylmethanol can react with a halogenated propanoic acid derivative (e.g., 3-bromopropanoic acid) under basic conditions (e.g., NaH in DMF) to form the ether linkage. Protecting groups like tert-butyl esters may be employed to prevent undesired side reactions during functionalization. Deprotection via acidic hydrolysis (e.g., TFA) yields the final product. Optimization of reaction conditions (temperature, solvent polarity) is critical for improving yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify the cyclopropylmethoxy group (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and confirm regiochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 187.0970 for CHO).

- IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm) and ether (1100–1250 cm) functional groups.

Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances structural validation .

Q. What purification strategies are recommended for isolating this compound with high purity?

- Methodological Answer :

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.

- Recrystallization : Use polar aprotic solvents (e.g., acetone/water mixtures) to isolate crystalline product.

- Analytical QC : HPLC with UV detection (210 nm) monitors purity (>95%), while TLC (silica, iodine staining) tracks reaction progress .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence the compound’s metabolic stability compared to other alkoxy substituents?

- Methodological Answer : The cyclopropyl group’s steric hindrance and electron-withdrawing effects reduce oxidative metabolism by cytochrome P450 enzymes. Comparative studies using liver microsomes or hepatocyte assays can quantify metabolic half-life. For example, replacing methoxy with cyclopropylmethoxy in phenylpropanoic acid analogs increased stability by 2–3 fold in rat liver microsomes. Metabolite identification via LC-MS/MS (e.g., hydroxylation at cyclopropyl carbons) further clarifies degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.